molecular formula C9H10N2O4S B1593518 L-Cysteine, S-(2-nitrophenyl)- CAS No. 60115-45-9

L-Cysteine, S-(2-nitrophenyl)-

Cat. No. B1593518
CAS RN: 60115-45-9
M. Wt: 242.25 g/mol
InChI Key: NDZOOTLIHLSPMZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteine, S-(2-nitrophenyl)- is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of L-cysteine, which is an amino acid that is essential for the human body. L-Cysteine, S-(2-nitrophenyl)- is commonly used in lab experiments to study its mechanism of action and its biochemical and physiological effects.

Future Directions

Researchers should explore more efficient biosynthetic pathways for L-cysteine production, considering metabolic engineering strategies and novel fermentation approaches .

properties

IUPAC Name

(2R)-2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c10-6(9(12)13)5-16-8-4-2-1-3-7(8)11(14)15/h1-4,6H,5,10H2,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOOTLIHLSPMZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975545
Record name S-(2-Nitrophenyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Cysteine, S-(2-nitrophenyl)-

CAS RN

60115-45-9
Record name S-o-Nitrophenyl-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060115459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Nitrophenyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Cysteine, S-(2-nitrophenyl)-
Reactant of Route 2
Reactant of Route 2
L-Cysteine, S-(2-nitrophenyl)-
Reactant of Route 3
Reactant of Route 3
L-Cysteine, S-(2-nitrophenyl)-
Reactant of Route 4
Reactant of Route 4
L-Cysteine, S-(2-nitrophenyl)-
Reactant of Route 5
Reactant of Route 5
L-Cysteine, S-(2-nitrophenyl)-
Reactant of Route 6
Reactant of Route 6
L-Cysteine, S-(2-nitrophenyl)-

Citations

For This Compound
3
Citations
JD Belani - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 61543‐53‐1 ] C 10 H 12 N 2 O 4 S (MW 256.28) InChI = 1S/C10H12N2O4S/c11‐8(10(13)14)6‐17‐5‐7‐3‐1‐2‐4‐9(7)12(15)16/h1‐4,8H,5‐6,11H2,(H,13,14)/t8‐/m0/s1 InChIKey = …
Number of citations: 0 onlinelibrary.wiley.com
J Venhorst, AM ter Laak, M Meijer… - Journal of Molecular …, 2003 - Elsevier
The homodimeric, pyridoxal 5′-phosphate (PLP)-dependent enzyme glutamine transaminase K/cysteine conjugate β-lyase (GTK/β-lyase) has been implicated in the bioactivation of …
Number of citations: 7 www.sciencedirect.com
KD Philipson, JP Gallivan, GS Brandt… - … of Physiology-Cell …, 2001 - journals.physiology.org
The nonsense codon suppression technique was used to incorporate o-nitrobenzyl cysteine or o-nitrobenzyl tyrosine (caged Cys or Tyr) into the 9′ position of the M2 transmembrane …
Number of citations: 74 journals.physiology.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.